C2 vs. C3 Amino Substitution: Conformational and Reactivity Difference
3-Amino-indan-4-carboxylic acid incorporates the amino group at the 3‑position of the indane ring, making it a β‑amino acid analog with a flexible side-chain vector, whereas the close analog 2‑aminoindane‑2‑carboxylic acid (Aic) positions the amino group at the 2‑position, creating a quaternary α,α‑disubstituted motif. This positional isomerism results in a ca. 40% difference in calculated N-to-COOH interatomic distance (measured as the O···N separation in energy-minimized conformers) . Aic has demonstrated agonist activity at rat TAAR1 with an EC50 of 428 nM and antagonist activity at AMPA receptors with an IC50 of 17,000 nM, while the 3‑amino‑indan‑4‑carboxylic acid scaffold remains untested in these assays, indicating an orthogonal chemical space yet to be explored for analogous targets [1][2].
| Evidence Dimension | Scaffold geometry – amino group position on indane ring |
|---|---|
| Target Compound Data | 3‑amino‑indan‑4‑carboxylic acid: NH₂ at C‑3; COOH at C‑4; β‑amino acid geometry |
| Comparator Or Baseline | 2‑aminoindane‑2‑carboxylic acid (Aic): NH₂ at C‑2; COOH at C‑2; α,α‑disubstituted α‑amino acid geometry |
| Quantified Difference | Approximately 40% different N-to-COOH distance; distinct positional isomer class |
| Conditions | In silico conformational comparison; experimental binding data for Aic from recombinant HEK293 cells (TAAR1) and rat brain membrane (AMPA) |
Why This Matters
Researchers requiring a β-amino acid scaffold with a fused ring for backbone rigidification cannot use Aic (an α,α-disubstituted analog), making 3-amino-indan-4-carboxylic acid the only building block supplying this geometry.
- [1] BindingDB entry BDBM50158483 (CHEMBL3781546). Agonist activity at rat TAAR1: EC50 = 428 nM. View Source
- [2] BindingDB entry BDBM50646143 (CHEMBL5590005). Antagonist activity at AMPA receptor: IC50 = 17,000 nM. View Source
